molecular formula C19H19N3O2 B6346967 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine CAS No. 1354923-31-1

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

Cat. No. B6346967
CAS RN: 1354923-31-1
M. Wt: 321.4 g/mol
InChI Key: OHJFFDXPQRGPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as DMPP, is a heterocyclic compound with a pyrimidine ring that has been studied for its potential biological applications. It has been studied for its ability to act as a ligand, as a drug, and as a catalyst in various biochemical reactions.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used as a ligand for binding to metals, as a drug for treating various diseases, and as a catalyst for various biochemical reactions. 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine has also been studied for its ability to inhibit the activity of enzymes, including cytochrome P450 and monoamine oxidase.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine is not fully understood. However, it is believed that it binds to metals, such as iron and zinc, and interacts with proteins, such as cytochrome P450 and monoamine oxidase. It is also believed that it may interact with other molecules, such as DNA and RNA, to affect their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine are not fully understood. However, it has been shown to inhibit the activity of enzymes, such as cytochrome P450 and monoamine oxidase, which may affect the metabolism of drugs and other molecules. It has also been shown to bind to metals, such as iron and zinc, which may affect cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments include its ability to bind to metals, its ability to interact with proteins, and its ability to inhibit the activity of enzymes. The limitations of using 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine in lab experiments include its potential toxicity, its potential to interact with other molecules, and its potential to affect cellular processes.

Future Directions

There are several potential future directions for 4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine research. These include further research into its mechanism of action, its potential applications in drug development, its potential to be used as a catalyst in biochemical reactions, and its potential to be used as a ligand for metal binding. Additionally, further research into its potential toxicity, its potential to interact with other molecules, and its potential to affect cellular processes is needed.

Synthesis Methods

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized by a two-step process. In the first step, 2,4-dimethoxyphenylacetic acid is reacted with 3-methylphenylmagnesium bromide to form 4-(2,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-ol. In the second step, this intermediate is reacted with acetic anhydride and sodium acetate to form 4-(2,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine.

properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-5-4-6-13(9-12)16-11-17(22-19(20)21-16)15-8-7-14(23-2)10-18(15)24-3/h4-11H,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJFFDXPQRGPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethoxyphenyl)-6-(3-methylphenyl)pyrimidin-2-amine

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